molecular formula C25H25N3O4S B2599691 N1-(2-methoxyphenethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide CAS No. 899735-80-9

N1-(2-methoxyphenethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide

Cat. No. B2599691
CAS RN: 899735-80-9
M. Wt: 463.55
InChI Key: JHGVDSRGQXXBLK-UHFFFAOYSA-N
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Description

“N1-(2-methoxyphenethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide” is a complex organic compound. It contains a thiophene moiety, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Scientific Research Applications

ABCB1 Inhibitors Development

The compound's structural moiety, similar to those studied in ABCB1 inhibitors development, shows the potential for creating new small molecule ABCB1 inhibitors. In a study, the basic nuclei linked through a spacer to the moiety demonstrated varied inhibitory activities on ABCB1, a protein involved in multidrug resistance, highlighting the compound's relevance in overcoming drug resistance in cancer therapy. Among synthesized compounds, some showed high potency in inhibiting ABCB1 activity, indicating the structural potential for designing effective ABCB1 inhibitors (Colabufo et al., 2008).

Luminescent Properties for Optoelectronic Devices

A study on nitrogen-containing polycyclic aromatic hydrocarbons (N-PAHs) that share structural features with the compound of interest highlights its potential application in the development of organic optoelectronic devices. The research presented a molecule with high quantum-yield emission in both solution and solid states, thanks to the prevention of π-π stacking interactions by peripheral aromatic rings. This indicates that compounds with similar structural features could be promising candidates for fabricating organic optoelectronic devices (Gu et al., 2015).

Chemical Sensors for Metal Ions

The structural motifs found in the compound are similar to those in chemosensors designed for the selective identification of metal ions. In one research, novel chemosensors for Pd2+ ions were developed, showing high selectivity and low limits of detection. The study underlines the compound's potential utility in environmental monitoring and industrial process control, where precise detection of specific metal ions is critical (Shally et al., 2020).

Melatonin Receptor Agonists

Research into melatonin receptor ligands has led to the development of molecules with significant selectivity and potency, utilizing structural frameworks similar to the compound . These efforts have resulted in the identification of highly potent MT2-selective full agonists, indicating potential applications in treating sleep disorders and other melatonin-related dysfunctions (Spadoni et al., 2015).

Oxidative Olefination in Synthetic Chemistry

The compound's related structures have been explored in Rh(III)-catalyzed oxidative olefination, showcasing a method for directed C-H bond activation. This research points to the compound's applicability in synthetic chemistry for constructing complex molecules through mild, efficient, and versatile processes (Rakshit et al., 2011).

properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c1-32-21-8-3-2-6-17(21)12-13-26-23(29)24(30)27-19-10-11-20-18(16-19)7-4-14-28(20)25(31)22-9-5-15-33-22/h2-3,5-6,8-11,15-16H,4,7,12-14H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGVDSRGQXXBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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